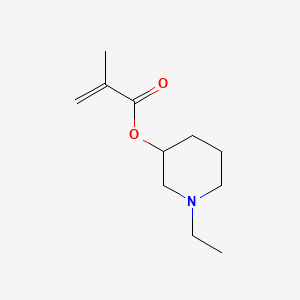

1-Ethyl-3-piperidinyl methacrylate

Beschreibung

1-Ethyl-3-piperidinyl methacrylate (CAS 97171-81-8) is an organic compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.28 g/mol . Structurally, it consists of a methacrylate group (CH₂=C(CH₃)COO−) esterified to the 3-position of a 1-ethylpiperidine ring.

Key features:

- Functional groups: Methacrylate ester, tertiary amine (piperidine ring).

- Reactivity: The methacrylate group enables polymerization, while the ethyl-piperidine moiety may influence solubility and biological activity.

- Applications: Primarily experimental; analogs like Piperidolate (a diphenylacetate ester with the same 1-ethyl-3-piperidinyl group) exhibit antimuscarinic properties .

Eigenschaften

CAS-Nummer |

97171-81-8 |

|---|---|

Molekularformel |

C11H19NO2 |

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3 |

InChI-Schlüssel |

GMEGRHQQIYHJQC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC(C1)OC(=O)C(=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Preparation Method: Esterification Reaction

The predominant and well-documented method for preparing 1-ethyl-3-piperidinyl methacrylate involves the esterification of methacrylic acid with 1-ethyl-3-piperidinol. This process is a classical acid-catalyzed esterification reaction.

- Reactants : Methacrylic acid and 1-ethyl-3-piperidinol

- Catalysts : Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote the esterification.

- Reaction Conditions : The reaction is typically conducted under reflux to ensure complete conversion, with temperatures controlled around 80–100 °C.

- Reaction Time : Generally ranges from 6 to 8 hours depending on catalyst concentration and molar ratios.

- Polymerization Inhibitors : To prevent premature polymerization of the methacrylate product, polymerization inhibitors such as hydroquinone or phenolic compounds are added in small amounts (0.005–0.2% by mass relative to reactants).

- Water Removal : The esterification produces water as a byproduct, which is continuously removed to drive the reaction forward. This can be achieved by azeotropic distillation or using a Dean-Stark apparatus.

This method yields a conversion rate of methacrylic acid exceeding 90%, with unreacted acid recyclable to reduce waste and cost.

Reaction Optimization Parameters

Several parameters critically influence the efficiency and yield of the esterification:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (Methacrylic acid : 1-ethyl-3-piperidinol) | 1:1 to 5:1 | Higher acid ratio can push equilibrium toward ester formation |

| Catalyst loading | 0.3–0.5% (mass of total reactants) | Increases reaction rate; excessive catalyst may cause side reactions |

| Temperature | 85–100 °C | Higher temperature accelerates reaction but risks polymerization |

| Reaction time | 6–8 hours | Sufficient for near-complete conversion |

| Polymerization inhibitor loading | 0.005–0.2% (mass basis) | Prevents unwanted polymerization during synthesis |

These parameters are balanced to maximize yield while minimizing side reactions and polymerization.

Industrial Scale and Continuous Flow Adaptations

In industrial settings, continuous flow reactors are sometimes employed to enhance process efficiency and product consistency. These systems allow:

- Precise control of temperature and residence time

- Continuous removal of water byproduct

- Efficient catalyst recovery and reuse

- Improved safety by minimizing batch volumes of reactive intermediates

Advanced catalytic systems, including solid acid catalysts, have been explored to replace traditional liquid acids, reducing corrosion and simplifying purification.

Purification and Isolation

Post-reaction, the crude ester mixture undergoes purification steps:

- Distillation : Fractional distillation under reduced pressure to separate this compound from unreacted starting materials and byproducts.

- Inhibitor Addition : Additional polymerization inhibitors may be added during distillation to maintain product stability.

- Recycling : Unreacted methacrylic acid and catalyst residues are recovered and recycled to improve overall process economy.

Comparative Notes on Related Methacrylate Ester Syntheses

While direct literature on this compound is limited, analogous methacrylate esters such as ethyl methacrylate and piperidine-2-propyl methacrylate share similar preparation routes involving acid-catalyzed esterification of methacrylic acid with the corresponding alcohol or amino alcohol.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| 1. Reactant Preparation | Methacrylic acid and 1-ethyl-3-piperidinol purified and measured in stoichiometric ratios |

| 2. Catalyst Addition | Sulfuric acid or p-toluenesulfonic acid added at 0.3–0.5% mass relative to reactants |

| 3. Esterification Reaction | Reflux at 85–100 °C for 6–8 hours with polymerization inhibitor present |

| 4. Water Removal | Continuous removal via azeotropic distillation or Dean-Stark apparatus |

| 5. Product Isolation | Fractional distillation under reduced pressure with inhibitor addition |

| 6. Recycling | Recovery and reuse of unreacted methacrylic acid and catalyst |

Research Findings and Considerations

- The esterification reaction is highly efficient with conversion rates above 90%.

- Polymerization inhibitors are critical to prevent premature polymerization of the methacrylate during synthesis and purification.

- Catalyst and unreacted acid recycling significantly reduce production costs.

- Reaction parameters such as temperature, catalyst loading, and molar ratios must be optimized to balance reaction rate and product stability.

- Continuous flow processes and solid acid catalysts represent promising advancements for industrial scale-up.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Ethyl-3-Piperidinylmethacrylat durchläuft verschiedene chemische Reaktionen, darunter:

Polymerisation: Es kann einer radikalischen Polymerisation unterzogen werden, um Polymere mit einzigartigen Eigenschaften zu bilden.

Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Methacrylsäure und 1-Ethyl-3-Piperidinol zu ergeben.

Substitutionsreaktionen: Die Methacrylatgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Polymerisation: Initiatoren wie Azobisisobutyronitril (AIBN) oder Benzoylperoxid werden häufig verwendet.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Polymerisation: Polymere mit Methacrylat-Rückgrat.

Hydrolyse: Methacrylsäure und 1-Ethyl-3-Piperidinol.

Substitution: Substituierte Methacrylat-Derivate.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-Piperidinylmethacrylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Polymerchemie: Es wird als Monomer bei der Synthese von Spezialpolymeren mit maßgeschneiderten Eigenschaften verwendet.

Materialwissenschaft: Die resultierenden Polymere werden in Beschichtungen, Klebstoffen und fortschrittlichen Materialien eingesetzt.

Biomedizinische Anwendungen: Aufgrund seiner Biokompatibilität wird es für die Verwendung in Arzneimittelträgersystemen und medizinischen Geräten untersucht.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Hochleistungsmaterialien für verschiedene industrielle Anwendungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 1-Ethyl-3-Piperidinylmethacrylat seine Wirkungen entfaltet, beruht in erster Linie auf seiner Fähigkeit, einer Polymerisation zu unterliegen und stabile Polymere zu bilden. Die Methacrylatgruppe beteiligt sich an der radikalischen Polymerisation, was zur Bildung langer Polymerketten führt. Diese Polymere weisen einzigartige mechanische und chemische Eigenschaften auf, die sie für verschiedene Anwendungen geeignet machen.

Ähnliche Verbindungen:

Methylmethacrylat: Ein weit verbreitetes Methacrylat-Monomer mit ähnlichen Polymerisationseigenschaften.

Butylmethacrylat: Ein weiterer Methacrylat-Ester mit einer anderen Alkylgruppe, was zu Variationen in den Polymereigenschaften führt.

2-Hydroxyethylmethacrylat: Enthält eine Hydroxylgruppe, die zusätzliche Funktionalität für die Polymermodifikation bietet.

Einzigartigkeit: 1-Ethyl-3-Piperidinylmethacrylat ist durch das Vorhandensein des Piperidinrings einzigartig, der den resultierenden Polymeren spezifische Eigenschaften verleiht. Dieses strukturelle Merkmal kann die thermische Stabilität, die mechanische Festigkeit und die Biokompatibilität des Polymers beeinflussen, was es von anderen Methacrylat-Estern unterscheidet.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

1-Ethyl-3-piperidinyl methacrylate can be utilized as a monomer in radical polymerization processes. The polymerization of this compound leads to the formation of piperidine-containing polymers, which exhibit unique properties beneficial for various applications.

Radical Polymerization Studies

Research has demonstrated that the radical polymerization of this compound can be influenced by several factors including temperature, solvent type, and initiator concentration. For instance, studies have shown that varying the temperature between 50°C to 80°C affects the rate of polymerization and the yield of the resultant polymer .

Table 1: Effect of Temperature on Polymerization Rate

| Temperature (°C) | Polymer Yield (%) |

|---|---|

| 50 | 35 |

| 60 | 50 |

| 70 | 65 |

| 80 | 80 |

The above table illustrates how increasing temperature correlates with higher polymer yields, indicating optimal conditions for polymer synthesis.

Drug Delivery Systems

The amphiphilic nature of polymers derived from this compound makes them suitable for use in drug delivery systems. These polymers can form micelles and polymersomes that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Enhanced Drug Delivery Mechanisms

Recent studies have highlighted the effectiveness of piperidine-based polymers in drug delivery applications. For example, polymersomes created from these compounds have shown improved cellular uptake compared to traditional liposomes, leading to enhanced therapeutic efficacy .

Case Study: Anticancer Drug Delivery

In one study, anticancer drugs were encapsulated within polymersomes made from piperidine-derived copolymers. The results indicated a significant increase in drug retention and controlled release profiles when subjected to specific stimuli (e.g., UV light), showcasing the potential for targeted therapy .

Therapeutic Applications

Beyond their use in drug delivery systems, compounds containing piperidine moieties, including this compound, are being explored for their therapeutic properties.

Potential Pharmacological Uses

Piperidine derivatives have been recognized for their pharmacological activities, including anti-inflammatory and analgesic effects. The incorporation of these derivatives into polymeric structures could lead to innovative therapeutic agents with enhanced performance profiles.

Table 2: Pharmacological Activities of Piperidine Derivatives

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers |

| Analgesic | Provides pain relief |

| Antitumor | Inhibits tumor cell growth |

Wirkmechanismus

The mechanism by which 1-ethyl-3-piperidinyl methacrylate exerts its effects is primarily through its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-Piperidinyl Methacrylate

- Molecular formula: C₁₀H₁₇NO₂ (vs. C₁₁H₁₉NO₂ for the ethyl analog) .

- Key difference : Substitution of the ethyl group with methyl at the piperidine nitrogen.

- Lower molecular weight (183.25 g/mol) may improve solubility in polar solvents.

Piperidolate (N-Ethyl-3-Piperidyl Diphenylacetate)

Ethyl 4-Oxo-1-Piperidinecarboxylate

Ethyl Methacrylate (EMA)

- Structure : Simpler methacrylate ester (CH₂=C(CH₃)COOCH₂CH₃) without a piperidine group .

- Key differences :

Data Table: Comparative Analysis

Research Findings and Key Observations

Polymer Chemistry

- Methacrylate-containing piperidine derivatives could form stimuli-responsive polymers (pH- or temperature-sensitive) due to the tertiary amine group .

Q & A

Q. What are the recommended synthesis routes for 1-ethyl-3-piperidinyl methacrylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be achieved via esterification of methacrylic acid with 1-ethyl-3-piperidinol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic acid conditions (e.g., sulfuric acid) may also be employed. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting parameters such as temperature (typically 60–80°C), solvent polarity (e.g., THF or dichloromethane), and molar ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : Characterize the compound using:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon backbone.

- FT-IR to identify functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, methacrylate C=C stretch ~1630 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation (expected m/z: 197.28 for [M+H]⁺).

- HPLC with UV detection to assess purity (>98% recommended for research use). Cross-referencing with literature melting points or refractive indices can further validate identity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent polymerization or hydrolysis. Monitor for discoloration or precipitate formation as indicators of degradation. For long-term storage, add inhibitors like hydroquinone (0.1% w/w) to suppress radical polymerization .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze:

- Electron density distribution (e.g., charge accumulation near the methacrylate double bond).

- Frontier molecular orbitals (HOMO-LUMO gap) to predict polymerization propensity.

- Dipole moment and electrostatic potential maps for solvent interaction studies. Software like Gaussian or ORCA can model these properties, with validation against experimental FT-IR or UV-Vis spectra .

Q. What mechanistic insights govern the radical polymerization of this compound?

- Methodological Answer : Polymerization follows a free-radical mechanism initiated by AIBN (azobisisobutyronitrile) or UV light. Key steps:

Initiation : Thermal/photo-cleavage of AIBN generates radicals.

Propagation : Radical addition to the methacrylate C=C bond, forming a polymer chain.

Termination : Radical recombination or disproportionation.

Monitor kinetics via dilatometry or GPC to determine rate constants (kₚ) and molecular weight distribution. Adjust monomer-to-initiator ratios to control polymer length .

Q. How does the piperidinyl substituent influence the biological activity of methacrylate derivatives?

- Methodological Answer : The piperidinyl group enhances lipid solubility, potentially improving blood-brain barrier penetration. In antimuscarinic studies, structural analogs (e.g., piperidolate) show activity via acetylcholine receptor antagonism. To assess bioactivity:

- Conduct in vitro receptor binding assays (e.g., radioligand displacement).

- Perform molecular docking (AutoDock Vina) to simulate interactions with muscarinic receptors.

- Validate with in vivo models (e.g., intestinal spasm inhibition in rodents) .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in properties like solubility or Tg (glass transition temperature) may arise from impurities or measurement techniques. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.